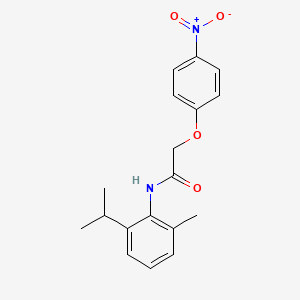

N-(2-isopropyl-6-methylphenyl)-2-(4-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation followed by nitration, yielding high purity products under optimized conditions (Zhang Da-yang, 2004). Similarly, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been used to synthesize related acetamide derivatives in a single step, demonstrating an efficient synthesis pathway (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques. Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides revealed the importance of intramolecular and intermolecular hydrogen bonds, which were analyzed through FAB mass spectrometry, IR, and NMR spectroscopy (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives includes their ability to form complexes with protophilic solvents, which is influenced by the presence of nitro and acetamido groups. This reactivity pattern has been observed in compounds such as N-(4-Methyl-2-nitrophenyl)acetamide, showcasing the interaction between these functional groups (I. G. Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solvatochromism, are affected by their molecular structure. The effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution provides insight into how molecular interactions influence physical properties (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity towards different chemical agents and stability under various conditions. For instance, the synthesis and characterization of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, demonstrate the moderate instability of N-hydroxyacetaminophen at physiological pH and temperature, highlighting the importance of chemical stability in the assessment of these compounds' properties (M. Gemborys, G. Gribble, G. Mudge, 1978).

properties

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12(2)16-6-4-5-13(3)18(16)19-17(21)11-24-15-9-7-14(8-10-15)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGRHUFPTKNNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(4,6-dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662924.png)

![(3R*,5R*)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5662934.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5662937.png)

![2-phenyl-5-(pyrazin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662940.png)

![4-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5662949.png)

![2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5662957.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5662965.png)

![3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5662968.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5662981.png)

![1-(3-furoyl)-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5662995.png)

![5,6-dimethyl-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5662999.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)

![1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5663013.png)